N-(5-benzyl-1,3-thiazol-2-yl)-2-(3-chlorophenoxy)acetamide
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Overview
Description
N-(5-benzyl-1,3-thiazol-2-yl)-2-(3-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-(3-chlorophenoxy)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Benzylation: The thiazole ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Acylation: The benzylated thiazole is then acylated with 3-chlorophenoxyacetic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions could target the thiazole ring or the chlorophenoxy group, potentially leading to the formation of dihydrothiazole or dechlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dihydrothiazole, dechlorinated products.
Substitution: Amino, thio, or alkoxy derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-(3-chlorophenoxy)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide: Similar structure with a different position of the chlorine atom.
N-(5-benzyl-1,3-thiazol-2-yl)-2-(3-bromophenoxy)acetamide: Similar structure with a bromine atom instead of chlorine.
N-(5-benzyl-1,3-thiazol-2-yl)-2-(3-methylphenoxy)acetamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
The unique combination of the benzyl group, thiazole ring, and chlorophenoxy group in N-(5-benzyl-1,3-thiazol-2-yl)-2-(3-chlorophenoxy)acetamide may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.
Properties
Molecular Formula |
C18H15ClN2O2S |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-(3-chlorophenoxy)acetamide |
InChI |
InChI=1S/C18H15ClN2O2S/c19-14-7-4-8-15(10-14)23-12-17(22)21-18-20-11-16(24-18)9-13-5-2-1-3-6-13/h1-8,10-11H,9,12H2,(H,20,21,22) |
InChI Key |
AOFSSOKCGWLXGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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